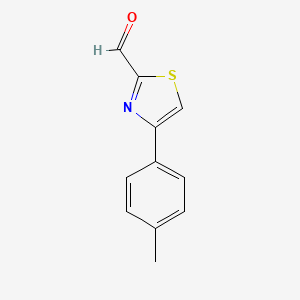

4-(p-Tolyl)thiazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYYLXDRLQFYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394257 | |

| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383143-86-0 | |

| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-(p-tolyl)thiazole-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. The document details experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Introduction

This compound is a heterocyclic aldehyde of significant interest due to the prevalence of the 4-aryl-thiazole scaffold in a wide array of biologically active compounds. The aldehyde functionality at the 2-position serves as a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This guide outlines three principal synthetic strategies: the Hantzsch thiazole synthesis followed by functional group interconversion, the direct formylation of a pre-formed thiazole ring, and the oxidation of a 2-methylthiazole precursor.

Route 1: Hantzsch Synthesis of 2-Amino-4-(p-tolyl)thiazole and Subsequent Conversion

This two-step approach first constructs the thiazole ring via the well-established Hantzsch synthesis to yield 2-amino-4-(p-tolyl)thiazole. The amino group is then converted to the desired aldehyde. A common pathway for this transformation involves a Sandmeyer-type reaction to replace the amino group with a bromine atom, followed by metal-halogen exchange and formylation.

Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole

A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL) is heated at reflux for 60 minutes.[1] The solution is then concentrated under reduced pressure. Water (50 mL) and a saturated aqueous solution of sodium carbonate (1.0 mL) are added to the residue, leading to the precipitation of the product.[1] The precipitate is collected by filtration, washed with hot water, and dried under vacuum to yield 2-amino-4-(p-tolyl)thiazole as a white solid.[1]

| Reagent/Solvent | Quantity | Moles | Role |

| 2-Bromo-1-(p-tolyl)ethanone | 5.00 g | 23.5 mmol | Starting material |

| Thiourea | 1.97 g | 25.9 mmol | Starting material |

| 95% Ethanol | 33.5 mL | - | Solvent |

| Water | 50 mL | - | Work-up |

| Saturated aq. Na2CO3 | 1.0 mL | - | Base (neutralization) |

| Product Yield | 4.40 g (99%) |

Table 1: Quantitative data for the synthesis of 2-amino-4-(p-tolyl)thiazole.

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(p-tolyl)thiazole.

Experimental Protocol: Conversion of 2-Amino-4-(p-tolyl)thiazole to this compound (Generalized Procedure)

Step 1: Synthesis of 2-Bromo-4-(p-tolyl)thiazole

This procedure is adapted from the synthesis of 2-bromo-4-phenylthiazole. To a solution of 2-amino-4-(p-tolyl)thiazole (1 equivalent) in a suitable solvent such as acetonitrile, copper(II) bromide (2 equivalents) and tert-butyl nitrite (1.5 equivalents) are added. The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for a designated time until the starting material is consumed, as monitored by TLC. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 2-bromo-4-(p-tolyl)thiazole, which can be purified by column chromatography.

Step 2: Formylation of 2-Bromo-4-(p-tolyl)thiazole

The formylation can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent. 2-Bromo-4-(p-tolyl)thiazole (1 equivalent) is dissolved in a dry, aprotic solvent like anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

| Step | Key Reagents | General Conditions |

| Bromination | 2-Amino-4-(p-tolyl)thiazole, CuBr2, t-BuONO | Acetonitrile, 60-80 °C |

| Formylation | 2-Bromo-4-(p-tolyl)thiazole, n-BuLi, DMF | Anhydrous THF, -78 °C to RT |

Table 2: Generalized conditions for the conversion of 2-amino-4-(p-tolyl)thiazole to the target aldehyde.

Caption: Conversion of 2-amino-4-(p-tolyl)thiazole to the target aldehyde.

Route 2: Oxidation of 2-Methyl-4-(p-tolyl)thiazole

This route involves the Hantzsch synthesis of 2-methyl-4-(p-tolyl)thiazole, followed by the selective oxidation of the 2-methyl group to an aldehyde. Selenium dioxide is a common reagent for this type of transformation.

Experimental Protocol: Synthesis of 2-Methyl-4-(p-tolyl)thiazole (Generalized Procedure)

2-Bromo-1-(p-tolyl)ethanone (1 equivalent) and thioacetamide (1.1 equivalents) are dissolved in a suitable solvent such as ethanol. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 2-methyl-4-(p-tolyl)thiazole.

Experimental Protocol: Oxidation of 2-Methyl-4-(p-tolyl)thiazole (Generalized Procedure)

2-Methyl-4-(p-tolyl)thiazole (1 equivalent) and selenium dioxide (1.1-1.5 equivalents) are suspended in a solvent mixture, typically aqueous dioxane or xylene. The mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to yield this compound.

| Step | Key Reagents | General Conditions |

| Hantzsch Synthesis | 2-Bromo-1-(p-tolyl)ethanone, Thioacetamide | Ethanol, Reflux |

| Oxidation | 2-Methyl-4-(p-tolyl)thiazole, SeO2 | Dioxane/Water or Xylene, Reflux |

Table 3: Generalized conditions for the synthesis of the target aldehyde via oxidation.

Caption: Synthesis of the target aldehyde via oxidation of a methyl precursor.

Route 3: Direct Formylation of 4-(p-Tolyl)thiazole via Vilsmeier-Haack Reaction

This method offers a more direct approach by formylating a pre-synthesized 4-(p-tolyl)thiazole ring at the 2-position. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol: Synthesis of 4-(p-Tolyl)thiazole (Generalized Procedure)

A common method for the synthesis of 4-arylthiazoles is the reaction of an α-haloketone with a source of the S-C-N fragment. For instance, reacting 2-bromo-1-(p-tolyl)ethanone with formamide or thioformamide under appropriate conditions can yield 4-(p-tolyl)thiazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-(p-Tolyl)thiazole (Generalized Procedure)

To a stirred solution of anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) at 0 °C, phosphorus oxychloride (POCl3) (1.2-1.5 equivalents) is added dropwise under an inert atmosphere. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent. A solution of 4-(p-tolyl)thiazole (1 equivalent) in DMF is then added, and the reaction mixture is heated (e.g., to 60-80 °C) for several hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution). The resulting mixture is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification of the crude product by column chromatography affords this compound.

| Step | Key Reagents | General Conditions |

| Thiazole Synthesis | 2-Bromo-1-(p-tolyl)ethanone, Formamide/Thioformamide | Varies |

| Vilsmeier-Haack | 4-(p-Tolyl)thiazole, POCl3, DMF | 0 °C to 60-80 °C |

Table 4: Generalized conditions for the direct formylation of 4-(p-tolyl)thiazole.

Caption: Direct formylation of 4-(p-tolyl)thiazole.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The Hantzsch synthesis provides a reliable method for constructing the core thiazole ring, with subsequent functional group manipulations offering a versatile, albeit longer, route. Direct formylation via the Vilsmeier-Haack reaction presents a more atom-economical approach, provided the starting 4-(p-tolyl)thiazole is readily accessible. The oxidation of a 2-methyl precursor is also a strong alternative. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to select and optimize the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to 4-(p-Tolyl)thiazole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(p-Tolyl)thiazole-2-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development.

Core Physicochemical Properties

This compound is an organic compound featuring a thiazole ring substituted with a para-tolyl group and an aldehyde functional group.[1] Its chemical identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | [1] |

| CAS Number | 383143-86-0 | [1][2] |

| Molecular Formula | C₁₁H₉NOS | [1][2][3] |

| Molecular Weight | 203.26 g/mol | [1][2] |

| Appearance | White solid | [4] |

| Purity | ≥ 97% | [5] |

| Boiling Point | 360.5 ± 44.0 °C (Predicted) | [6][7] |

| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [6][7] |

| pKa | 0.42 ± 0.10 (Predicted) | [6][7] |

| InChI Key | NIYYLXDRLQFYMS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C=O | [1][2] |

| Storage | Sealed in dry, 2-8°C | [2][6][8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The Hantzsch thiazole synthesis is a fundamental and widely used approach for constructing the thiazole ring.[1]

A. Hantzsch Thiazole Synthesis

This classical method involves the condensation of a thioamide with an α-haloketone.[1] For the synthesis of this compound, p-tolylthioamide is used as the nucleophilic component, reacting with an α-bromo ketone as the electrophilic partner.[1]

Detailed Protocol:

-

Reaction Setup: p-tolylthioamide and an appropriate α-haloketone are combined in a reaction vessel.

-

Solvent Addition: A polar protic solvent, such as ethanol or methanol, is added to the mixture.[1]

-

Heating: The reaction mixture is heated to a temperature ranging from 60-90°C.[1]

-

Reaction Time: The reaction is allowed to proceed for 4-8 hours under constant stirring.[1]

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically through recrystallization, to yield the final compound. Yields for the Hantzsch synthesis generally range from 65-82%.[1]

-

Oxidation: An additional oxidation step is required to introduce the aldehyde group at the 2-position of the thiazole ring.[1]

B. Alternative Synthesis Methods

Other reported methods for synthesizing this compound include:

-

The formylation of 4-(p-tolyl)thiazole using the Vilsmeier-Haaf reaction.[1]

-

The reaction of 4-(p-tolyl)thiazole-2-acetic acid with formamide under acidic conditions.[1]

Logical Workflow: Hantzsch Synthesis

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of the thiazole ring, a key step in producing this compound.

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Chemical Reactivity and Characterization

The aldehyde group and the thiazole ring are the primary sites of chemical reactivity.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate.[1]

-

Reduction: The aldehyde can be reduced to the corresponding alcohol with agents such as sodium borohydride.[1]

-

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, particularly at the 5-position.[1]

Characterization Protocols: The structure of synthesized this compound and related derivatives is typically confirmed using standard analytical techniques. While specific spectra for this exact compound are not detailed in the provided results, the protocols for analogous compounds involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure, confirming the presence and connectivity of protons and carbons.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups, such as the C=O stretch of the aldehyde and aromatic C-H stretches.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[9][10]

Potential Applications and Biological Activity

Thiazole derivatives, including this compound, are investigated for a variety of applications in research and development.

-

Pharmaceuticals: The compound has been explored for its potential as an antimicrobial, antifungal, and anticancer agent.[1] Research indicates that thiazole derivatives can inhibit enzymes relevant to metabolic disorders, such as α-glucosidase, which is significant for diabetes management.[1]

-

Antioxidant Properties: It has demonstrated free radical scavenging activity in in vitro assays, suggesting potential for use in preventing diseases related to oxidative stress.[1]

-

Materials Science: It serves as a building block for synthesizing more complex heterocyclic compounds.[1]

-

Biochemical Research: The compound is used in studies of enzyme and protein interactions.[1] Molecular docking studies have shown its potential to inhibit key enzymes in metabolic pathways.[1]

References

- 1. Buy this compound | 383143-86-0 [smolecule.com]

- 2. achmem.com [achmem.com]

- 3. parchem.com [parchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE CAS#: 55327-29-2 [m.chemicalbook.com]

- 8. escales | Virtual tour generated by Panotour [ub.edu]

- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(p-Tolyl)thiazole-2-carbaldehyde (CAS 383143-86-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(p-Tolyl)thiazole-2-carbaldehyde is a heterocyclic aldehyde containing a thiazole ring substituted with a p-tolyl group. This compound serves as a versatile building block in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, and this particular aldehyde is an important precursor for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols, and known biological activities of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 383143-86-0 | [1][2][3] |

| Molecular Formula | C₁₁H₉NOS | [1][2][3] |

| Molecular Weight | 203.26 g/mol | [1][2][3] |

| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | [4] |

| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C=O | [2][3] |

| InChI Key | NIYYLXDRLQFYMS-UHFFFAOYSA-N | [4] |

| Appearance | Solid | [3] |

| Purity | >98% (typical) | [1][3] |

| Storage Conditions | Sealed in dry, 2-8°C | [2][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for thiazole ring formation, followed by formylation or modification of a precursor at the 2-position. The two most common synthetic routes are the Hantzsch thiazole synthesis and the Vilsmeier-Haack reaction.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[4] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, this would involve the reaction of a 2-halo-1-(p-tolyl)ethan-1-one with thioformamide. A general workflow for this synthesis is depicted below.

References

Spectroscopic and Synthetic Profile of 4-(p-Tolyl)thiazole-2-carbaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-(p-Tolyl)thiazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization and preparation.

Chemical Identity

This compound is a substituted thiazole derivative with the following identifiers:

| Identifier | Value |

| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde |

| CAS Number | 383143-86-0 |

| Molecular Formula | C₁₁H₉NOS |

| Molecular Weight | 203.26 g/mol |

| SMILES | Cc1ccc(cc1)c2csc(n2)C=O |

Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. These predicted values serve as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.95 | s | 1H | Aldehyde (-CHO) |

| ~8.10 | s | 1H | Thiazole H-5 |

| ~7.85 | d, J = 8.2 Hz | 2H | Aromatic (Tolyl, ortho to thiazole) |

| ~7.30 | d, J = 8.0 Hz | 2H | Aromatic (Tolyl, meta to thiazole) |

| ~2.40 | s | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | Aldehyde Carbonyl (C=O) |

| ~168.0 | Thiazole C-2 |

| ~155.0 | Thiazole C-4 |

| ~140.0 | Aromatic (Tolyl, ipso to methyl) |

| ~131.0 | Aromatic (Tolyl, ipso to thiazole) |

| ~130.0 | Aromatic (Tolyl, CH) |

| ~127.0 | Aromatic (Tolyl, CH) |

| ~125.0 | Thiazole C-5 |

| ~21.5 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretch of Aldehyde |

| ~1605 | Medium | Aromatic C=C Stretch |

| ~1520 | Medium | Thiazole Ring Stretch |

| ~820 | Strong | para-Substituted Benzene C-H Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 203 | High | [M]⁺ (Molecular Ion) |

| 202 | Moderate | [M-H]⁺ |

| 174 | Moderate | [M-CHO]⁺ |

| 134 | Moderate | [C₈H₆S]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods in heterocyclic chemistry. The Hantzsch thiazole synthesis followed by an oxidation or formylation step is a common approach.

Synthesis via Hantzsch Thiazole Synthesis and Oxidation

This two-step process involves the initial formation of the 4-(p-tolyl)thiazole ring system, followed by the introduction of the carbaldehyde group.

Step 1: Synthesis of 4-(p-Tolyl)thiazole

-

Reactants: p-Tolylthioamide and a suitable α-haloketone (e.g., 2-bromoacetaldehyde or its equivalent).

-

Solvent: A polar protic solvent such as ethanol or methanol.

-

Procedure:

-

Dissolve equimolar amounts of p-tolylthioamide and the α-haloketone in the chosen solvent.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

The product may precipitate or can be extracted with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Formylation of 4-(p-Tolyl)thiazole

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic compounds.

-

Reagents: 4-(p-Tolyl)thiazole, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

Cool a solution of DMF in an appropriate solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add phosphoryl chloride to the cooled DMF solution with stirring to form the Vilsmeier reagent.

-

Add the 4-(p-Tolyl)thiazole to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.

-

After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) until alkaline.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound.

Caption: Chemical Identity of the Target Compound.

Caption: Synthetic Workflow for this compound.

Biological Significance and Applications

Thiazole derivatives are known to exhibit a wide range of biological activities.[1] Studies have suggested that compounds related to this compound may possess antimicrobial, antifungal, and anticancer properties.[1] This class of compounds has been investigated for its potential to interact with various biological targets, including enzymes involved in metabolic disorders.[1] As a functionalized aldehyde, this compound also serves as a versatile building block in the synthesis of more complex heterocyclic systems for applications in pharmaceuticals and materials science.[1]

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted spectroscopic data should be confirmed by experimental analysis. All laboratory work should be conducted with appropriate safety precautions.

References

An In-Depth Technical Guide to the Crystal Structure of 4-(p-Tolyl)thiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(p-Tolyl)thiazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for the synthesis of various therapeutic agents. While the experimental crystal structure of this specific compound is not publicly available, this guide provides a comprehensive overview of the methodologies required for its determination and analysis. This document details the synthesis of the compound, methods for single crystal growth, a thorough protocol for single-crystal X-ray diffraction, and a discussion of the potential intermolecular interactions that would govern its crystal packing. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential mechanism of action for thiazole derivatives in an oncological context, given their reported anticancer activities.

Introduction to this compound

This compound, with the molecular formula C₁₁H₉NOS, is a derivative of thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the p-tolyl group and a reactive carbaldehyde functional group makes it a versatile precursor in the synthesis of more complex molecules with potential pharmacological activities.[1] Thiazole-containing compounds are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and anticancer properties.[1] Understanding the three-dimensional structure of this molecule is crucial for rational drug design, as it provides insights into its conformation, potential binding modes with biological targets, and solid-state properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉NOS |

| Molecular Weight | 203.26 g/mol |

| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde |

| CAS Number | 383143-86-0 |

Experimental Protocols

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[1] It involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, a subsequent formylation or oxidation step is necessary to introduce the aldehyde group.

Materials:

-

p-Tolylthioamide

-

2-Bromo-1,1-diethoxyethane (or another suitable α-haloacetaldehyde equivalent)

-

Ethanol

-

Sodium bicarbonate

-

Vilsmeier reagent (for formylation, if starting from 4-(p-tolyl)thiazole)

-

Standard laboratory glassware

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Thiazole Ring Formation:

-

Dissolve p-tolylthioamide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add 2-bromo-1,1-diethoxyethane (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product, 2-(diethoxymethyl)-4-(p-tolyl)thiazole, can be extracted with an organic solvent and purified by column chromatography.

-

-

Aldehyde Formation (Acid Hydrolysis):

-

Dissolve the purified 2-(diethoxymethyl)-4-(p-tolyl)thiazole in a mixture of acetic acid and water.

-

Heat the solution to reflux for 1-2 hours to hydrolyze the acetal to the aldehyde.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product, this compound, with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several methods can be employed for the crystallization of organic compounds.

General Considerations:

-

Purity: The compound should be of the highest possible purity.

-

Solvent Selection: A solvent in which the compound has moderate solubility is ideal. Solvents that lead to either very high or very low solubility are generally not suitable.[2]

-

Nucleation: The number of nucleation sites should be minimized to encourage the growth of a few large crystals rather than many small ones.[2]

-

Environment: The crystallization process should be carried out in a vibration-free and dust-free environment.[2]

Common Crystallization Techniques:

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

-

Filter the solution to remove any particulate matter.

-

Place the solution in a clean vial, loosely covered to allow for slow evaporation of the solvent over several days to weeks.[2]

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The gradual decrease in solubility should induce crystallization.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (the "solvent").

-

Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile solvent in which the compound is insoluble (the "anti-solvent").

-

Over time, the anti-solvent vapor will diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.

-

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[3]

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

As the crystal is rotated, a series of diffraction images are collected by a detector.[3]

-

-

Data Processing:

-

Structure Solution:

-

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[5]

-

An initial model of the molecule is built into the electron density map.

-

-

Structure Refinement:

-

The initial model is refined against the experimental data using a least-squares method.[5]

-

This iterative process refines the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[6]

-

Hydrogen atoms are typically added at calculated positions and refined using a riding model.

-

The quality of the final model is assessed using metrics such as the R-factor.

-

Structural Analysis (Predicted)

Although the experimental crystal structure is not available, we can predict the likely intermolecular interactions that would be present in the crystal lattice of this compound based on its molecular structure.

-

π-π Stacking: The aromatic p-tolyl and thiazole rings are likely to engage in π-π stacking interactions, which are common in the crystal packing of planar aromatic molecules.

-

C-H···N and C-H···S Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde proton and the nitrogen or sulfur atoms of the thiazole ring of neighboring molecules are possible. Similarly, C-H donors from the aromatic rings could interact with these heteroatoms.

-

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic rings could interact with the π-systems of adjacent molecules.

-

Dipole-Dipole Interactions: The polar aldehyde group will introduce dipole-dipole interactions, which will play a role in the overall crystal packing.

Visualizations

Caption: Experimental workflow for the determination of a crystal structure.

Caption: Hypothetical signaling pathway for a thiazole derivative.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide outlines the necessary steps to achieve this goal, from synthesis to final structure refinement. The protocols provided are based on established methodologies for similar organic compounds. The predicted intermolecular interactions suggest a crystal packing dominated by weak non-covalent forces, which is typical for such molecules. The potential for this class of compounds to interact with key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of structural biology in elucidating their mechanism of action and guiding the development of new therapeutic agents.[7] The determination of the crystal structure of this compound would be a valuable contribution to the field of medicinal chemistry and materials science.

References

- 1. Buy this compound | 383143-86-0 [smolecule.com]

- 2. How To [chem.rochester.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. portlandpress.com [portlandpress.com]

- 5. fiveable.me [fiveable.me]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-(p-Tolyl)thiazole-2-carbaldehyde in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(p-Tolyl)thiazole-2-carbaldehyde in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility inferences derived from reported synthesis and crystallization methods. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a solid organic compound is presented, offering a practical framework for researchers to generate quantitative data. This guide is intended to support research and development activities involving this compound by providing foundational knowledge and actionable methodologies for solubility assessment.

Introduction

This compound is a heterocyclic aldehyde with a molecular structure that suggests a degree of solubility in a range of organic solvents. The presence of the aromatic tolyl and thiazole groups contributes to its nonpolar character, while the aldehyde functional group introduces some polarity. Understanding the solubility of this compound is crucial for a variety of applications, including synthetic route optimization, purification through crystallization, formulation development, and in vitro biological screening. This guide addresses the current knowledge gap regarding its specific solubility parameters and provides a practical approach to determining them.

Qualitative Solubility Assessment

Thiazole itself is reported to be soluble in alcohol and ether, and moderately soluble in water.[1] For substituted thiazoles like this compound, the larger, nonpolar p-tolyl group is expected to decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents.

Solvents frequently mentioned in the synthesis of thiazole derivatives include ethanol, methanol, acetonitrile, and N,N-dimethylformamide (DMF). The use of these solvents, particularly in purification steps like recrystallization, strongly implies that this compound exhibits at least moderate solubility in them, especially at elevated temperatures.

Inferred Qualitative Solubility:

| Solvent Class | Examples | Expected Solubility |

| Polar Protic | Ethanol, Methanol | Likely soluble, with solubility increasing with temperature. These are commonly used as solvents for the synthesis and recrystallization of related compounds. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Expected to be soluble, particularly in stronger aprotic solvents like DMF and DMSO which are often used to dissolve a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene | Limited solubility is expected due to the presence of the polar aldehyde group. However, the aromatic nature of the compound may afford some solubility in toluene. |

| Chlorinated | Dichloromethane, Chloroform | Good solubility is anticipated due to the compound's overall organic character. These solvents are often effective for dissolving a wide array of organic solids. |

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven temperature should be well below the melting point of the compound. A vacuum oven is recommended for more efficient and gentle drying.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

-

Caption: Figure 1. A flowchart illustrating the key steps in the gravimetric determination of the solubility of a solid organic compound in an organic solvent.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not currently documented in the public domain, a qualitative understanding can be inferred from its chemical structure and the solvents utilized in its synthesis. It is anticipated to be soluble in polar aprotic and protic organic solvents and less soluble in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for generating this critical data. The application of this standardized procedure will enable the systematic characterization of this compound's solubility, thereby facilitating its effective use in scientific and industrial applications.

References

In-Depth Technical Guide on the Thermal Stability of 4-(p-Tolyl)thiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-(p-Tolyl)thiazole-2-carbaldehyde and related thiazole derivatives. Due to the limited publicly available data on the specific thermal analysis of this compound, this guide combines information on its known properties with thermal analysis data from structurally similar compounds to infer its likely thermal behavior. Detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also provided to enable researchers to perform their own assessments.

Introduction to this compound

This compound is an organic compound featuring a thiazole ring substituted with a p-tolyl group at the 4-position and a carbaldehyde group at the 2-position.[1] Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] As such, understanding the physicochemical properties, including thermal stability, of these compounds is crucial for their development as therapeutic agents and for their use in materials science. Thermal stability is a critical parameter that influences storage conditions, formulation processes, and the overall shelf-life of a drug substance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 383143-86-0 | [1] |

| Molecular Formula | C₁₁H₉NOS | [1] |

| Molecular Weight | 203.26 g/mol | [1] |

| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | [1] |

| Storage | Sealed in dry, 2-8°C | [2][3] |

Thermal Stability Analysis

Comparative Thermal Data of Thiazole Derivatives

The following table summarizes the available thermal decomposition and melting point data for several thiazole derivatives. This information can be used to estimate the potential thermal stability of this compound.

| Compound | Thermal Event | Temperature (°C) | Observations |

| 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole | Decomposition Stage 1 | 221-365 | Removal of both phenolic rings (61.5% mass loss) |

| Decomposition Stage 2 | 461-610 | - | |

| N-(4-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Melting Point | 120 | - |

| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | Melting Point | 124 | - |

| 2-p-Tolylthiazole-4-carboxylic acid | Melting Point | 123 | - |

| N-(4-Fluorophenyl)-2-p-tolylthiazole-4-carboxamide | Melting Point | 107 | - |

| 4-Methylbenzothioamide | Melting Point | 160 | - |

| 2-Amino-4-(p-tolyl)thiazole | Melting Point | 133.5-139.5 | - |

| 5-(9-(p-Tolyl)-...)-thiophene-2-carbaldehyde | Melting Point | 205-206 | - |

Based on the data from these related compounds, it can be anticipated that this compound possesses good thermal stability, likely decomposing at temperatures above 200°C. The presence of the aromatic tolyl and thiazole rings contributes to this stability. The aldehyde functional group might be a point of initial thermal degradation.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[8][9][10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[9][12] This technique is used to determine the decomposition temperature and to study the thermal stability of a material.[8][12]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).[13]

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[13]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).[14]

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][15] It is used to determine melting point, glass transitions, and other thermal events.[11][16][17]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and hermetically seal it.

-

Reference: An empty, sealed aluminum pan is used as a reference.[11]

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The peak temperature and the area under the peak (enthalpy of fusion) are important parameters.[16]

Potential Signaling Pathways and Applications

Thiazole derivatives are known to interact with various biological targets, suggesting potential therapeutic applications.[1] For instance, they have been investigated for their roles as inhibitors of enzymes relevant to metabolic disorders.[1] The aldehyde group in this compound can be a reactive site for forming Schiff bases with amino groups in biological macromolecules, which could be a mechanism for its biological activity. Further research is needed to elucidate the specific signaling pathways modulated by this compound.

References

- 1. Buy this compound | 383143-86-0 [smolecule.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. achmem.com [achmem.com]

- 4. 2-Amino-4-(p-tolyl)thiazole, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. mt.com [mt.com]

- 10. particletechlabs.com [particletechlabs.com]

- 11. Differential Scanning Calorimetry Analysis [intertek.com]

- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 13. epfl.ch [epfl.ch]

- 14. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials | MDPI [mdpi.com]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. qualitest.ae [qualitest.ae]

- 17. torontech.com [torontech.com]

The Genesis and Synthetic Evolution of Thiazole-2-Carbaldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a myriad of biologically active molecules and pharmaceuticals. Their unique electronic properties and reactive aldehyde functionality make them indispensable intermediates in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for preparing thiazole-2-carbaldehydes. Detailed experimental protocols for seminal and modern synthetic routes are provided, alongside graphical representations of their key reactions to facilitate a deeper understanding for researchers in the field.

Historical Perspective: The Dawn of Thiazole Chemistry

The journey into the world of thiazole chemistry began in the late 19th century. The foundational discovery of the thiazole ring is credited to Arthur Hantzsch in 1887 , who reported the synthesis of thiazole derivatives through the reaction of α-haloketones with thioamides. This seminal work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the exploration of this important class of heterocyclic compounds.

While Hantzsch's initial work focused on the synthesis of the core thiazole scaffold, the specific introduction of a formyl group at the C2-position, giving rise to thiazole-2-carbaldehydes, appears later in the chemical literature. One of the early mentions of a 4-methyl-5-formylthiazole synthesis dates back to 1939 .[1] This highlights the progression from the initial discovery of the ring system to the subsequent functionalization and exploration of its derivatives.

Over the decades, the synthetic toolbox for accessing thiazole-2-carbaldehydes has expanded significantly, driven by their increasing importance as pharmaceutical intermediates. Early methods often involved multi-step sequences, while modern approaches focus on efficiency, selectivity, and milder reaction conditions.

Key Synthetic Methodologies

The synthesis of thiazole-2-carbaldehydes can be broadly categorized into two main strategies: construction of a pre-functionalized thiazole ring and post-synthetic formylation of a pre-existing thiazole .

Synthesis from Acyclic Precursors

This approach involves the Hantzsch thiazole synthesis or its variations, where one of the starting materials already contains the latent aldehyde functionality or a precursor that can be easily converted to it.

Formylation of Pre-formed Thiazoles

This is a more common and versatile strategy, allowing for the introduction of the aldehyde group onto a variety of substituted thiazoles.

The acidic nature of the C2-proton of the thiazole ring makes it amenable to deprotonation by strong bases, followed by quenching with a formylating agent. This is one of the most widely used methods for the synthesis of thiazole-2-carbaldehydes.

a) Lithiation followed by formylation with DMF: This is a robust and high-yielding method. The thiazole derivative is treated with a strong organolithium base, such as n-butyllithium, to generate the 2-lithiothiazole species, which is then reacted with N,N-dimethylformamide (DMF) to afford the desired aldehyde after acidic workup.

b) Grignard Reagent-based Formylation: An alternative to organolithium reagents involves the preparation of a 2-thiazolyl Grignard reagent. This can be achieved through a halogen-metal exchange reaction, for example, from 2-bromothiazole. The resulting Grignard reagent is then reacted with a formylating agent like DMF or ethyl formate. A patented method highlights the advantages of this approach, citing milder reaction conditions and easier industrial scale-up compared to the cryogenic conditions often required for lithiation.[2][3]

Direct oxidation of the readily available 2-methylthiazole derivatives provides another route to the corresponding aldehydes. However, this method can suffer from over-oxidation to the carboxylic acid and may require harsh reaction conditions.[2][3]

The Sommelet reaction offers a classical method for the conversion of a 2-(halomethyl)thiazole to the corresponding aldehyde using hexamine (hexamethylenetetramine). This reaction proceeds via the formation of a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[4][5][6]

Detailed Experimental Protocols

Synthesis of Thiazole-2-carbaldehyde via Lithiation of 2-Bromothiazole

This protocol is adapted from established literature procedures.

Materials:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

Procedure:

-

A solution of 2-bromothiazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 30-60 minutes.

-

Anhydrous DMF (1.5 eq) is then added dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction is allowed to stir at -78 °C for another 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted with diethyl ether (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford thiazole-2-carbaldehyde.

Quantitative Data Summary

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Bromothiazole | n-BuLi, DMF | THF/Ether | -78 | 2-3 h | High | [2] |

| 2-Bromothiazole | i-PrMgCl, DMF | THF | Room Temp | 1-2 h | High | [2][3] |

| 2-Chloromethylthiazole | Hexamine | Chloroform, Water | Reflux | 4-6 h | Moderate | [6] |

| 2-Methylthiazole | Oxidizing Agent (e.g., SeO2) | Dioxane/Water | Reflux | 12-24 h | Variable | [2][3] |

Synthesis of Thiazole-2-carbaldehyde via Grignard Reaction

This protocol is based on a patented method.[2][3]

Materials:

-

2-Bromothiazole

-

Isopropylmagnesium chloride (i-PrMgCl)

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Aqueous hydrochloric acid (1 M)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-bromothiazole (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere, a solution of isopropylmagnesium chloride (1.1 eq) in THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the halogen-metal exchange.

-

The resulting Grignard reagent solution is then cooled to 0 °C.

-

N,N-Dimethylformamide (1.5 eq) is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the careful addition of 1 M aqueous hydrochloric acid at 0 °C.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield thiazole-2-carbaldehyde.

Reactivity and Applications in Synthesis

Thiazole-2-carbaldehydes are valuable precursors for a wide range of chemical transformations, enabling the synthesis of complex molecules with diverse biological activities. The aldehyde group can participate in various classical and modern organic reactions.

Multicomponent Reactions

Thiazole-2-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation.

The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. When thiazole-2-carbaldehyde is used, it introduces the thiazole moiety into the final product, which can be a key structural element for biological activity.

Caption: Ugi Four-Component Reaction Workflow

The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. The use of thiazole-2-carbaldehyde in this reaction provides a direct route to α-acyloxy amides bearing a thiazole substituent.

Caption: Passerini Three-Component Reaction

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine. Thiazole-2-carbaldehyde can serve as the aldehyde component, leading to the formation of highly functionalized allylic alcohols.

Caption: Baylis-Hillman Reaction Mechanism

Conclusion

The discovery and development of synthetic routes to thiazole-2-carbaldehydes have been instrumental in advancing medicinal chemistry and organic synthesis. From the early foundational work on the thiazole ring to the sophisticated metal-mediated formylation reactions of today, the ability to efficiently introduce the 2-formyl group has unlocked access to a vast chemical space of biologically relevant molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize these versatile building blocks in their own synthetic endeavors, contributing to the ongoing discovery of novel therapeutics and functional materials.

References

- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. CN101050204A - Method for preparing compound of thiazole formaldehyde class - Google Patents [patents.google.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Biological Activity Screening of 4-(p-Tolyl)thiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of the heterocyclic compound 4-(p-Tolyl)thiazole-2-carbaldehyde. This document details its synthesis, spectral properties, and evaluation across various biological domains including antimicrobial, antioxidant, and anticancer activities. The information is curated to support further research and drug discovery efforts centered around this thiazole scaffold.

Core Compound Synthesis and Characterization

This compound is a thiazole derivative featuring a p-tolyl group at the 4th position and a carbaldehyde group at the 2nd position. Its synthesis is most commonly achieved through the Hantzsch thiazole synthesis.[1]

Synthesis Workflow:

Caption: General workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

A typical synthesis involves the reaction of a thioamide with an α-haloketone. For 4-(p-Tolyl)thiazole, p-tolylthioamide is reacted with an appropriate α-haloketone in a suitable solvent like ethanol. The resulting 4-(p-tolyl)thiazole is then formylated at the 2-position, often using the Vilsmeier-Haack reaction (phosphoryl chloride and dimethylformamide), to yield this compound.

Biological Activity Screening

Thiazole derivatives are known to exhibit a wide range of pharmacological activities. The biological screening of this compound and its derivatives has focused on antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

General Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antioxidant Activity

The antioxidant potential of this compound has been investigated, with studies indicating free radical scavenging activity in in vitro assays. Similar to its antimicrobial profile, quantitative IC50 values for the parent aldehyde are not extensively reported. Research has primarily focused on derivatives to enhance this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anticancer Activity

The anticancer potential of derivatives of this compound has been the most extensively studied area. Various derivatives, particularly N-phenyl-2-p-tolylthiazole-4-carboxamides and hydrazone derivatives, have shown significant cytotoxic effects against a range of human cancer cell lines.

Quantitative Data for Anticancer Activity of 4-(p-Tolyl)thiazole Derivatives:

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |

| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [2] |

| Thiazole-hydrazone hybrid (2k) | A549 (Lung Adenocarcinoma) | 1.43 ± 0.12 | [3] |

| Thiazole-hydrazone hybrid (2l) | A549 (Lung Adenocarcinoma) | 1.75 ± 0.07 | [3] |

| Thiazole-hydrazone hybrid (2j) | A549 (Lung Adenocarcinoma) | 3.93 ± 0.06 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm).

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anticancer Activity Workflow:

Caption: A simplified workflow for evaluating the in vitro anticancer activity.

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, the broader class of thiazole derivatives has been shown to exert their anticancer effects through various mechanisms. These include the induction of apoptosis and interference with tubulin assembly. Some derivatives have also been implicated in the inhibition of key signaling pathways such as PI3K/Akt/mTOR and NF-κB.

Potential Anticancer Signaling Pathways for Thiazole Derivatives:

Caption: Potential signaling pathways targeted by thiazole derivatives in cancer cells.

Conclusion and Future Directions

This compound serves as a valuable scaffold for the development of novel therapeutic agents. While the core molecule itself shows moderate biological activity, its derivatives, particularly Schiff bases, thiosemicarbazones, and carboxamides, have demonstrated significant potential as antimicrobial and anticancer agents.

Future research should focus on:

-

Quantitative Screening of the Core Compound: A thorough investigation to determine the specific MIC and IC50 values of this compound in various biological assays is warranted.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the p-tolyl and carbaldehyde moieties could lead to the identification of more potent and selective derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most promising derivatives will be crucial for their further development as clinical candidates.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

References

- 1. Buy this compound | 383143-86-0 [smolecule.com]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Applications of 4-(p-Tolyl)thiazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, integral to the structure of numerous approved drugs and biologically active compounds. This technical guide focuses on the pharmacological potential of a specific derivative, 4-(p-Tolyl)thiazole-2-carbaldehyde. While direct and extensive research on this particular molecule is emerging, the broader family of thiazole-2-carbaldehyde derivatives and their subsequent Schiff bases and thiosemicarbazones have demonstrated significant promise as anticancer, antimicrobial, and antioxidant agents. This document consolidates the available data on this compound and its closely related analogues, providing a comprehensive overview of its synthesis, potential mechanisms of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound class.

Introduction

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This aromatic ring system is a key structural component in a variety of natural products, such as vitamin B1 (thiamine), and synthetic pharmaceuticals. The versatility of the thiazole ring, allowing for diverse substitutions, has made it a privileged scaffold in drug discovery. Derivatives of thiazole have shown a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

This compound, with its characteristic tolyl group at the 4-position and a reactive aldehyde at the 2-position, serves as a valuable intermediate for the synthesis of a multitude of derivatives with potential therapeutic applications. The aldehyde functionality is a key handle for the facile synthesis of Schiff bases and thiosemicarbazones, which are well-established pharmacophores known to enhance biological activity.

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone.[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-tolylthiourea with an appropriate α-haloketone under basic conditions to form the thiazole ring, followed by the introduction of the aldehyde group at the 2-position.[1] Alternative methods include the formylation of 4-(p-tolyl)thiazole using the Vilsmeier-Haack reaction.[1]

Synthesis of Thiosemicarbazone Derivatives

The aldehyde group of this compound can be readily condensed with thiosemicarbazide to yield the corresponding thiosemicarbazone derivative.

Synthesis of Schiff Base Derivatives

Similarly, Schiff base derivatives can be synthesized by the condensation of this compound with various primary amines.

Potential Pharmacological Applications

Based on studies of the core molecule and its derivatives, this compound holds promise in several therapeutic areas.

Anticancer Activity

Thiazole derivatives are known to exhibit anticancer properties through various mechanisms. Some have been reported to induce apoptosis and interfere with the cell cycle.[2] While specific data for this compound is limited, its derivatives, particularly thiosemicarbazones, are a well-known class of anticancer agents.[3] These compounds can act as chelators for essential metal ions, leading to the inhibition of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [4] |

| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [4] |

| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [5] |

| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [5] |

| Thiazole-based hLDHA inhibitor 8b | HeLa (Cervical Cancer) | 1.65 | [6] |

| Thiazole-based hLDHA inhibitor 8c | SiHa (Cervical Cancer) | 8.60 | [6] |

Antimicrobial Activity

This compound has been reported to exhibit moderate activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1] The formation of Schiff base derivatives can further enhance this activity. The mechanism of action for thiazole-based antimicrobial agents can involve the disruption of the bacterial cell membrane, leading to the leakage of cellular contents and ultimately cell death.[7]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazole | E. coli | 1.56 - 6.25 | [8] |

| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazole | B. subtilis | 1.56 - 6.25 | [8] |

| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazole | S. aureus | 1.56 - 6.25 | [8] |

| 4′,5-bisthiazole derivative 37 | M. smegmatis | 30.38 | [8] |

| Thiazole-based Schiff base 11 (vs E. coli) | E. coli | - (14.40 ± 0.04 mm inhibition zone) | [7][9] |

| Thiazole-based Schiff base 11 (vs S. aureus) | S. aureus | - (15.00 ± 0.01 mm inhibition zone) | [7][9] |

Antioxidant Activity

Studies have indicated that this compound possesses free radical scavenging activity in in vitro assays.[1] This suggests potential applications in mitigating oxidative stress-related conditions. The antioxidant properties of phenolic thiazoles have been evaluated, demonstrating their capacity to scavenge free radicals like DPPH.[10]

Table 3: Antioxidant Activity of Selected Thiazole-based Schiff Bases

| Compound | Assay | IC50 (µg/mL) | Reference |

| Thiazole-based Schiff base 7 | DPPH Radical Scavenging | 3.6 | [9][11] |

| Thiazole-based Schiff base 9 | DPPH Radical Scavenging | 3.65 | [9][11] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 3.91 | [9][11] |

Experimental Protocols

Synthesis of this compound Thiosemicarbazone

-

Dissolve this compound (1 mmol) in 20 mL of ethanol.

-

Add a solution of thiosemicarbazide (1.1 mmol) in 10 mL of warm ethanol.

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.